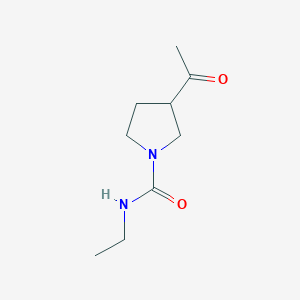
(E)-methyl 4-((3-(3-(benzyl(tert-butyl)amino)-3-oxopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.
Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques. For example, its reactivity with other substances, its stability under various conditions, and the products it forms during reactions can be analyzed .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its chemical stability. These properties can be determined using various experimental techniques .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques : This compound has been explored in the context of novel synthesis methods. For instance, Zidar, Kladnik, and Kikelj (2009) described a convenient synthesis of related compounds using microwave-assisted synthesis, which could be applicable to the synthesis of (E)-methyl 4-((3-(3-(benzyl(tert-butyl)amino)-3-oxopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate as well (Zidar, Kladnik, & Kikelj, 2009).
Molecular and Solid-State Structures : Studies such as those by Tomaščiková et al. (2008) have focused on determining the molecular and solid-state structures of related compounds. This research provides valuable insights into the structural properties of similar thiazolidine derivatives (Tomaščiková et al., 2008).
Anticancer and Anti-Proliferative Applications : Research has been conducted on the anticancer and anti-proliferative properties of thiazolidinone derivatives. For example, Havrylyuk et al. (2010) explored the anticancer activity of 4-thiazolidinones containing benzothiazole moiety, which may be relevant for compounds with similar structures (Havrylyuk et al., 2010).
Photophysical Properties : Jachak et al. (2021) synthesized novel d-π-A chromophores with related structural features, focusing on their photophysical properties. This research can be extrapolated to the study of photophysical characteristics of similar compounds (Jachak et al., 2021).
Biological Activity : Patel and Shaikh (2010) researched the antimicrobial activity of 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole, indicating potential biological activities of similar compounds (Patel & Shaikh, 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[(E)-[3-[3-[benzyl(tert-butyl)amino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S2/c1-26(2,3)28(17-19-8-6-5-7-9-19)22(29)14-15-27-23(30)21(34-25(27)33)16-18-10-12-20(13-11-18)24(31)32-4/h5-13,16H,14-15,17H2,1-4H3/b21-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXQMEORGHJLAC-LTGZKZEYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCN2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)OC)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-(2,4,6-trimethylphenoxy)propan-2-ol](/img/structure/B2464442.png)
![(2Z)-7-(diethylamino)-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2464443.png)
![N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide](/img/structure/B2464444.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2464449.png)



![8-[(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2464454.png)
![2-(4-chlorophenoxy)-2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]propanamide](/img/structure/B2464456.png)
![5-(cyclopentylsulfanyl)-7-(2-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2464458.png)
![N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2464459.png)
